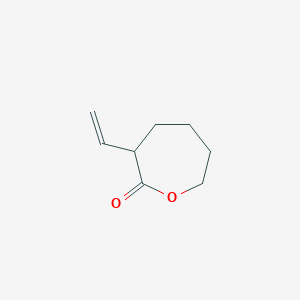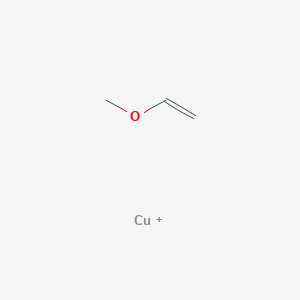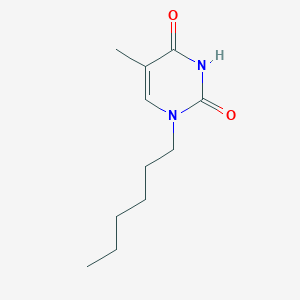
2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-fluorobenzaldehyde with 5,6-dimethylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then cyclized to form the desired isoindole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
科学的研究の応用
2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-Phenyl-5,6-dimethyl-1H-isoindole-1,3(2H)-dione: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(4-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione: Similar structure but with the fluorine atom in a different position, potentially leading to different properties.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring in 2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this derivative potentially more effective in certain applications compared to its non-fluorinated counterparts.
特性
CAS番号 |
870171-40-7 |
|---|---|
分子式 |
C16H12FNO2 |
分子量 |
269.27 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-5,6-dimethylisoindole-1,3-dione |
InChI |
InChI=1S/C16H12FNO2/c1-9-6-13-14(7-10(9)2)16(20)18(15(13)19)12-5-3-4-11(17)8-12/h3-8H,1-2H3 |
InChIキー |
XKJPQFREHPUKSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C(=O)N(C2=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)






![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)


![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
